N-叔丁基呋喃-2-甲酰胺

描述

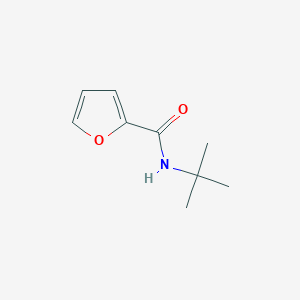

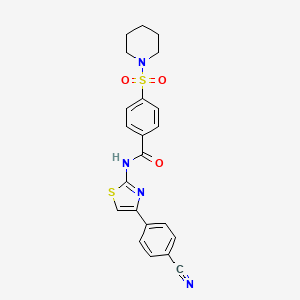

N-tert-butylfuran-2-carboxamide is a chemical compound with the CAS Number: 98331-10-3 . It has a molecular weight of 167.21 and its IUPAC name is N-(tert-butyl)-2-furamide . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The Inchi Code for N-tert-butylfuran-2-carboxamide is 1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) . The Inchi Key is JLKDJHPRTZFHOP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-tert-butylfuran-2-carboxamide has a density of 1.0±0.1 g/cm3 . Its boiling point is 303.0±15.0 °C at 760 mmHg . The physical form of this compound is a white to yellow solid .科学研究应用

- Structural Reactions : The diverse synthetic methods for furan derivatives offer a wide range of prospects in organic and medicinal chemistry .

Synthesis of N-tert-butyl Amides

N-tert-butylfuran-2-carboxamide can be synthesized via reactions with tert-butyl amines. Here’s a concise overview:

Asymmetric N-Heterocycle Synthesis

Enantiopure tert-butanesulfinamide, a widely used compound, plays a crucial role in asymmetric N-heterocycle synthesis. Here’s an overview:

安全和危害

作用机制

Target of Action

The n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs target different enzymes and proteins in the body, suggesting that N-tert-butylfuran-2-carboxamide may have a similar range of targets.

Mode of Action

It’s known that n-tert-butyl amides, in general, can interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of protein function .

Biochemical Pathways

For instance, finasteride inhibits the enzyme 5-alpha reductase, affecting the conversion of testosterone to dihydrotestosterone . Nelfinavir, a protease inhibitor, interferes with the life cycle of HIV .

Pharmacokinetics

The molecular weight of the compound is 16721 , which is within the optimal range for oral bioavailability

Result of Action

Based on the known effects of other n-tert-butyl amides, it could potentially have a range of effects depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-tert-butylfuran-2-carboxamide. For instance, the synthesis of N-tert-butyl amides has been performed under solvent-free conditions at room temperature , suggesting that the compound may be stable under these conditions.

属性

IUPAC Name |

N-tert-butylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDJHPRTZFHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)

![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2460187.png)

![N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2460188.png)

![{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2460191.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)

![Cyclopentyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2460193.png)

![Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B2460194.png)